molecular formula C18H18FN5O B6246855 N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine CAS No. 2408964-08-7

N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine

Cat. No. B6246855
CAS RN: 2408964-08-7
M. Wt: 339.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrido[2,3-d]pyrimidin-4-amine, which is a type of heterocyclic compound . It has a morpholin-4-yl group and a fluoro group attached to the phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a series of novel N-[3-fluoro-4-(morpholin-4-yl)phenyl]thiazol-2-amine derivatives were synthesized and evaluated for their antibacterial and anticancer properties .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For similar compounds, they have shown potent antibacterial and anticancer activities .

Future Directions

The future research directions for this compound could include further exploration of its potential antibacterial and anticancer activities, as well as investigation into its synthesis, physical and chemical properties, and safety profile .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine involves the synthesis of the pyrido[2,3-d]pyrimidin-4-amine core followed by the addition of the 3-fluoro-4-(morpholin-4-yl)phenylmethyl group.", "Starting Materials": [ "2-aminopyridine", "4-chloro-6-fluoropyrimidine", "morpholine", "3-fluoro-4-(chloromethyl)benzene" ], "Reaction": [ "Step 1: 2-aminopyridine is reacted with 4-chloro-6-fluoropyrimidine in the presence of a base to form pyrido[2,3-d]pyrimidin-4-amine.", "Step 2: 3-fluoro-4-(chloromethyl)benzene is reacted with morpholine in the presence of a base to form 3-fluoro-4-(morpholin-4-yl)toluene.", "Step 3: N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine is synthesized by reacting pyrido[2,3-d]pyrimidin-4-amine with 3-fluoro-4-(morpholin-4-yl)toluene in the presence of a base and a coupling agent." ] }

CAS RN

2408964-08-7

Product Name

N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine

Molecular Formula

C18H18FN5O

Molecular Weight

339.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.